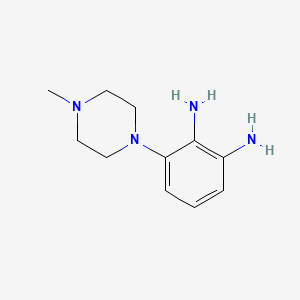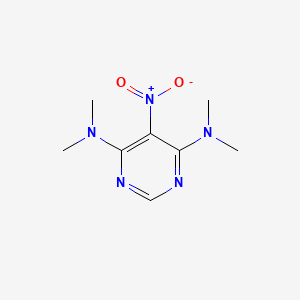![molecular formula C14H17FN2 B8708196 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine CAS No. 139290-67-8](/img/structure/B8708196.png)
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-fluorophenyl group and the carbonitrile group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group.
Synthetic Route:
Step 1: 4-Fluorobenzyl chloride reacts with piperidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form 1-[2-(4-Fluorophenyl)ethyl]piperidine.
Step 2: The intermediate 1-[2-(4-Fluorophenyl)ethyl]piperidine is then reacted with cyanogen bromide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction:
- Reduction of the carbonitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
- Nucleophiles: Amines, thiols
Major Products:
- Oxidized products, primary amines, substituted derivatives
Aplicaciones Científicas De Investigación
4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine has several scientific research applications across various fields:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Evaluated for its pharmacological properties and therapeutic potential in treating various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to and modulate the activity of certain enzymes, receptors, or ion channels, leading to various biological effects.
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to receptors on the cell surface or within the cell, affecting signal transduction pathways.
- Ion Channels: The compound may modulate the activity of ion channels, influencing cellular ion flux and membrane potential.
Pathways Involved:
- Signal transduction pathways
- Metabolic pathways
- Ion transport pathways
Comparación Con Compuestos Similares
- 1-[2-(4-Chlorophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Bromophenyl)ethyl]piperidine-4-carbonitrile
- 1-[2-(4-Methylphenyl)ethyl]piperidine-4-carbonitrile
Comparison:
- The presence of the fluorine atom in 4-cyano-1-[2-(4-fluorophenyl)ethyl]piperidine may enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- The fluorine atom may also influence the compound’s binding affinity to molecular targets, potentially leading to different biological activities and pharmacological profiles.
Propiedades
Número CAS |
139290-67-8 |
|---|---|
Fórmula molecular |
C14H17FN2 |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17FN2/c15-14-3-1-12(2-4-14)5-8-17-9-6-13(11-16)7-10-17/h1-4,13H,5-10H2 |
Clave InChI |
SANZVSFSMUJIEU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C#N)CCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine](/img/structure/B8708116.png)
![6-Phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8708124.png)

![1H-Pyrazolo[3,4-C]pyridine, 1-cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-](/img/structure/B8708141.png)





![3,5,8-Trioxabicyclo[5.1.0]octane](/img/structure/B8708173.png)

![2-({5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8708188.png)


